

Spectroscopic data for 3,6-Dimethylphenanthrene (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 3,6-Dimethylphenanthrene

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An In-depth Technical Guide to the Spectroscopic Data of 3,6-Dimethylphenanthrene

This guide provides a comprehensive overview of the spectroscopic data for **3,6-Dimethylphenanthrene** (CAS No: 1576-67-6), a polycyclic aromatic hydrocarbon (PAH). The information is tailored for researchers, scientists, and professionals in drug development, presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Molecular Structure and Properties

- Molecular Formula: C₁₆H₁₄[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 206.28 g/mol [\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- IUPAC Name: **3,6-dimethylphenanthrene**[\[4\]](#)[\[5\]](#)
- Appearance: White to yellow crystalline solid.[\[6\]](#)

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **3,6-Dimethylphenanthrene**.

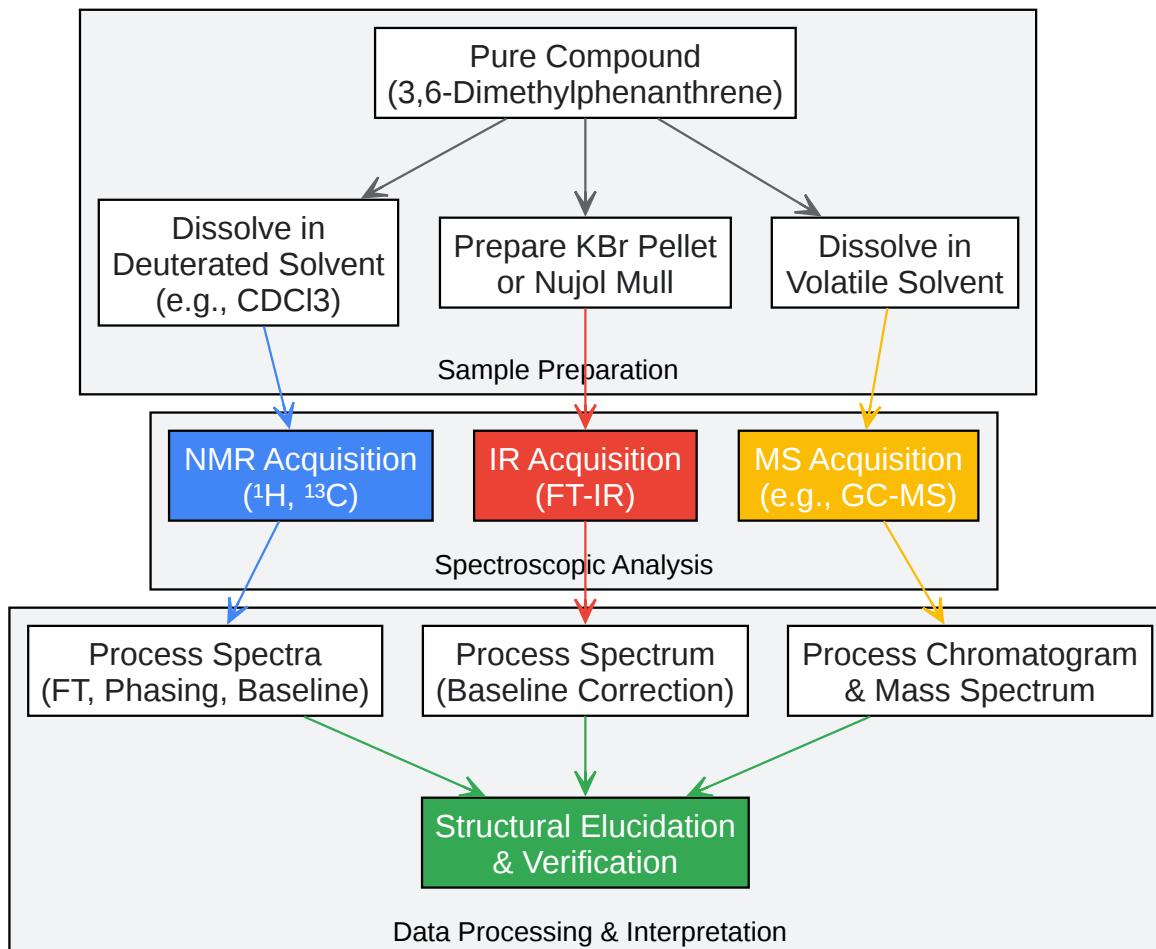


Figure 1: General Spectroscopic Analysis Workflow

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Caption: General Spectroscopic Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Data Presentation

Table 1: ^1H NMR Data for **3,6-Dimethylphenanthrene**

Assignment	Chemical Shift (ppm) in CDCl_3 (399.65 MHz)	Chemical Shift (ppm) in CDCl_3 (89.56 MHz)
H-4, H-5	8.453	8.41
H-1, H-8	7.752	7.70
H-9, H-10	7.621	7.58
H-2, H-7	7.397	7.36
CH_3	2.609	2.57

Data sourced from ChemicalBook.[\[7\]](#)

Table 2: ^{13}C NMR Data for **3,6-Dimethylphenanthrene** in CDCl_3

Assignment	Chemical Shift (ppm)
C-3, C-6	137.3
C-4a, C-4b	131.5
C-8a, C-10a	129.5
C-4, C-5	128.5
C-1, C-8	126.9
C-9, C-10	126.8
C-2, C-7	123.6
CH_3	21.8

Data sourced from ChemicalBook.[\[7\]](#)

Experimental Protocol

A typical protocol for acquiring NMR spectra for a PAH like **3,6-Dimethylphenanthrene** is as follows:

- Sample Preparation: A small quantity of the compound (e.g., 10-20 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3).^{[7][8]} The solution is then transferred to a standard 5 mm NMR tube.
- Instrument Setup: The experiment is performed on a high-resolution NMR spectrometer (e.g., 300 MHz or 500 MHz).^{[7][9]} Standard acquisition parameters are set, including a 45° or 90° pulse width.^[9]
- Data Acquisition: For ^1H NMR, a sufficient number of scans (e.g., 8 to 16) are acquired to achieve a good signal-to-noise ratio.^[8] For ^{13}C NMR, which has a much lower natural abundance and sensitivity, significantly more scans are required. A recycle delay (d_1) of 1-2 seconds is typically used between scans.^[8]
- Data Processing: The raw data (Free Induction Decay, FID) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for **3,6-Dimethylphenanthrene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium-Weak	Aromatic C-H Stretch
~2950-2850	Medium-Weak	Methyl C-H Stretch
~1600-1450	Medium-Strong	Aromatic C=C Ring Stretching
~880-810	Strong	C-H Out-of-Plane Bending (Aromatic)

Characteristic ranges based on general PAH spectra and data from the NIST WebBook.[\[1\]](#)[\[10\]](#) [\[11\]](#) The NIST reference spectrum shows a complex fingerprint region with multiple sharp absorptions.[\[1\]](#)

Experimental Protocol

The condensed-phase IR spectrum is typically obtained using the following method:

- Sample Preparation: A small amount of solid **3,6-Dimethylphenanthrene** (approximately 1%) is finely ground with potassium bromide (KBr) powder.[\[1\]](#) The mixture is then pressed under high pressure to form a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.
- Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the pure KBr pellet (or Nujol) is recorded first.
- Data Acquisition: The sample pellet is placed in the spectrometer's sample holder, and the transmission spectrum is recorded over a typical range of 4000-400 cm⁻¹.[\[10\]](#)
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

Data Presentation

Table 4: Mass Spectrometry Data for **3,6-Dimethylphenanthrene**

Technique	m/z of Molecular Ion [M] ⁺	Key Fragment Ions (m/z)
Electron Ionization (EI)	206	191 ([M-CH ₃] ⁺), 165

Data sourced from NIST and other PAH analysis literature.[3][12] The molecular ion is typically the base peak in the EI spectrum of PAHs.[13]

Experimental Protocol (GC-MS)

A common method for analyzing PAHs is Gas Chromatography-Mass Spectrometry (GC-MS).

- Sample Preparation: The sample is dissolved in a suitable volatile solvent like dichloromethane or isoctane.[14] For complex mixtures, a sample cleanup step using Solid Phase Extraction (SPE) may be employed.[15]
- Gas Chromatography (GC): A small volume (e.g., 1 μ L) of the sample solution is injected into the GC system.[12][14]
 - Injector: Splitless mode at 280-320°C.[12][14]
 - Column: A capillary column designed for PAH analysis (e.g., Agilent J&W Select PAH, 30 m x 0.25 mm x 0.15 μ m).[12]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0-2.0 mL/min).[12][14]
 - Oven Program: A temperature gradient is used to separate the components, for example: start at 60-80°C, ramp up to ~300-350°C.[12][14]
- Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer.
 - Ionization: Electron Ionization (EI) at a standard energy of 70 eV.[14]
 - Analyzer: A quadrupole or triple quadrupole (QQQ) analyzer is commonly used.[12]

- Detection: The detector records the m/z ratio of the ions, typically scanning a mass range of 50-500 amu.[14]
- Data Analysis: The resulting data is processed to generate a chromatogram and mass spectra for the eluted peaks. The mass spectrum at the retention time corresponding to **3,6-Dimethylphenanthrene** is then analyzed.[12]

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